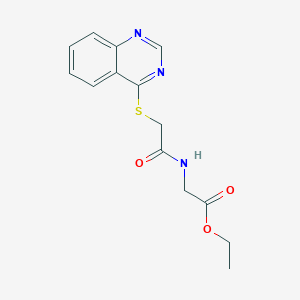

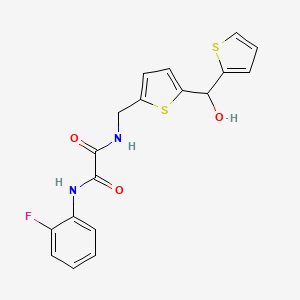

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

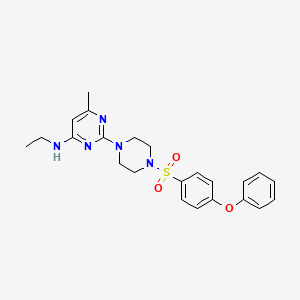

The synthesis of quinazoline derivatives like Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate can be achieved through various synthetic routes, including the condensation reaction of 2-chloroacetyl chloride with 4 (3H)-quinazolinone, followed by the reaction with thioacetic acid, and finally, the esterification with ethanol .Molecular Structure Analysis

The molecular structure of this compound involves a quinazolin-4-one moiety, which is a heterocyclic compound containing a benzene ring fused to a quinazoline ring .Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions. For instance, they can be synthesized through Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Wissenschaftliche Forschungsanwendungen

Quinazolinone Derivatives Synthesis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate belongs to a class of compounds that have shown a broad range of applications in scientific research, particularly in the synthesis of quinazolinone derivatives. The domino synthesis of quinazolin-4-yl thioureido alkanoates, involving reactions of various amino acid esters with imidoylisothiocyanates, exemplifies a method for producing quinazoline thiourea derivatives. This process is notable for its short reaction time, mild conditions, and high yields, leading to the isolation of pure compounds through a straightforward protocol (Fathalla & Pazdera, 2018).

Biological Activity Studies

The synthesis and evaluation of ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates have contributed significantly to the understanding of their biological activities. These compounds were tested for analgesic, anti-inflammatory activities, and their potential as antitumor agents. Remarkably, certain derivatives demonstrated higher activity than traditional drugs in specific tests, highlighting the potential therapeutic applications of quinazolinone derivatives (Daidone et al., 1994; Al-Suwaidan et al., 2013).

Chemical Reactions and Structural Studies

Research into the reactions of quinazoline compounds with ethoxymethylenemalonic acid derivatives revealed diverse outcomes, contributing to the structural variety of quinazolinone derivatives. These studies provide insights into the reactivity and potential applications of quinazolinone compounds in medicinal chemistry and drug development (Deady et al., 1989).

Wirkmechanismus

Target of Action

Similar quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity , suggesting that the compound may target key enzymes or proteins in microbial organisms.

Mode of Action

It’s known that quinazolinone derivatives can interact with their targets, leading to inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Similar compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that the compound may interfere with quorum sensing and other pathways involved in biofilm formation.

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against several human cancer cell lines, suggesting that the compound may have potential as a lead compound for further development of anticancer agents.

Eigenschaften

IUPAC Name |

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFMLPQWZUCSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2591901.png)

![3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2591904.png)

![1-(4-tert-butylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591908.png)

![2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2591911.png)

![4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2591919.png)